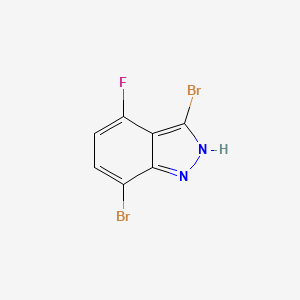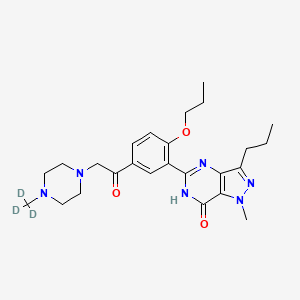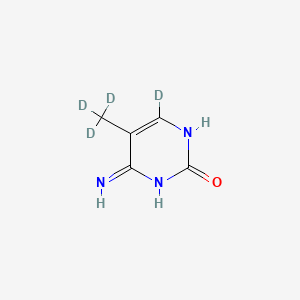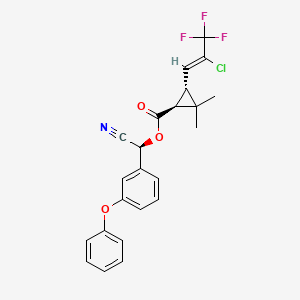
(1S)-trans-Y-Cyhalothrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-trans-Y-Cyhalothrin is a synthetic pyrethroid insecticide widely used in agriculture and public health to control a variety of pests. It is known for its high efficacy, rapid action, and relatively low toxicity to mammals. This compound is a stereoisomer of cyhalothrin, which enhances its insecticidal properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-trans-Y-Cyhalothrin involves several steps, starting from the basic building blocks of the compound. The key steps include the formation of the cyclopropane ring and the introduction of the cyano group. The reaction conditions typically involve the use of strong bases and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process involves the use of high-pressure systems and advanced purification techniques to isolate the desired isomer.
化学反応の分析
Types of Reactions
(1S)-trans-Y-Cyhalothrin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into less active or inactive forms.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the insecticidal properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
(1S)-trans-Y-Cyhalothrin has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the mechanisms of insecticide action and the development of new insecticidal agents.
Biology: Researchers use it to investigate the effects of insecticides on various biological systems, including insect physiology and behavior.
Medicine: Although not directly used in medicine, studies on this compound contribute to understanding the potential health impacts of insecticide exposure.
Industry: It is widely used in agriculture to protect crops from pests, thereby increasing yield and reducing the need for other chemical treatments.
作用機序
The mechanism of action of (1S)-trans-Y-Cyhalothrin involves the disruption of the nervous system of insects. It binds to voltage-gated sodium channels in nerve cells, causing prolonged depolarization and paralysis. This leads to the death of the insect. The molecular targets include specific subunits of the sodium channel, and the pathways involved are related to the regulation of nerve impulse transmission.
類似化合物との比較
Similar Compounds
Similar compounds to (1S)-trans-Y-Cyhalothrin include other pyrethroids such as permethrin, deltamethrin, and cypermethrin. These compounds share a similar mode of action but differ in their chemical structure and potency.
Uniqueness
This compound is unique due to its specific stereochemistry, which enhances its insecticidal properties compared to other isomers. This makes it more effective at lower doses, reducing the environmental impact and potential for resistance development in pest populations.
特性
分子式 |
C23H19ClF3NO3 |
|---|---|
分子量 |
449.8 g/mol |
IUPAC名 |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20+/m0/s1 |
InChIキー |
ZXQYGBMAQZUVMI-XRKWRXIISA-N |
異性体SMILES |
CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |
正規SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


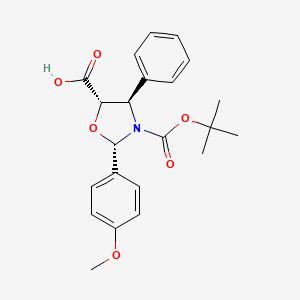
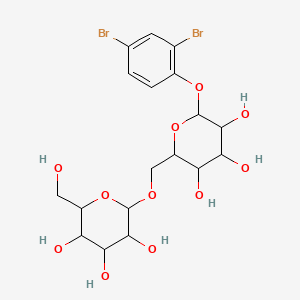
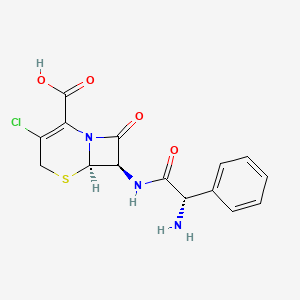
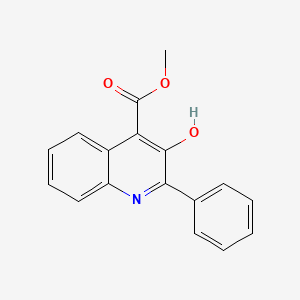
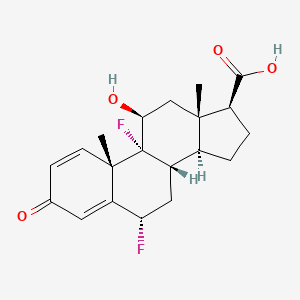
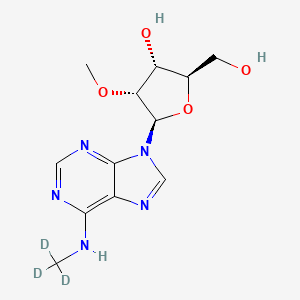
![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)

![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
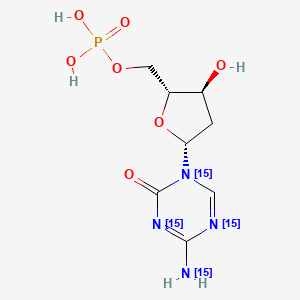
![2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13841356.png)
